Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
Brand Name:
Vulcanchem
CAS No.:
185429-83-8
VCID:
VC0070861
InChI:
InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1
SMILES:
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C
Molecular Formula:
C16H26O
Molecular Weight:
234.38 g/mol
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
CAS No.: 185429-83-8
Main Products
VCID: VC0070861
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
CAS No. | 185429-83-8 |
---|---|
Product Name | Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- |
Molecular Formula | C16H26O |
Molecular Weight | 234.38 g/mol |
IUPAC Name | 1-[(1R,2S)-1,2,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
Standard InChI | InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1 |
Standard InChIKey | YQYKESUTYHZAGG-BZNIZROVSA-N |
Isomeric SMILES | C[C@@H]1C2=C(CCCC2(C)C)CC[C@]1(C)C(=O)C |
SMILES | CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
Canonical SMILES | CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
Synonyms | Georgywood |
PubChem Compound | 11322274 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume